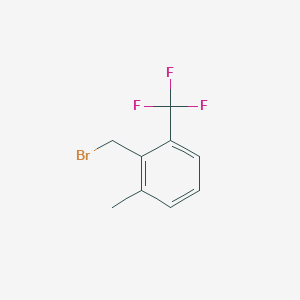

2-Methyl-6-trifluoromethylbenzyl bromide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

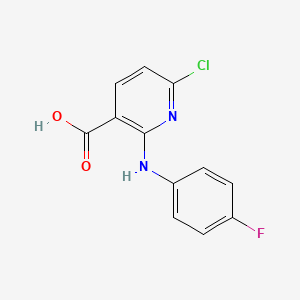

2-Methyl-6-trifluoromethylbenzyl bromide is a chemical compound with the molecular formula C9H8BrF3 . It is used in various chemical reactions and has a molecular weight of 253.06 .

Molecular Structure Analysis

The molecular structure of 2-Methyl-6-trifluoromethylbenzyl bromide consists of 9 carbon atoms, 8 hydrogen atoms, 1 bromine atom, and 3 fluorine atoms . The exact structure can be found in the MOL file provided by chemical databases .Physical And Chemical Properties Analysis

2-Methyl-6-trifluoromethylbenzyl bromide has a molecular weight of 253.06 . Other physical and chemical properties such as density, melting point, and boiling point are not explicitly mentioned in the search results .Scientific Research Applications

Radical-Scavenging Activity of Brominated Compounds

Research on marine red algae has led to the identification of highly brominated mono- and bis-phenols with significant radical-scavenging activity. Although not directly linked to 2-Methyl-6-trifluoromethylbenzyl bromide, this study highlights the potential utility of brominated compounds in developing antioxidants. The newly characterized compounds showed potent activity, suggesting that bromination, as seen in 2-Methyl-6-trifluoromethylbenzyl bromide, could play a crucial role in enhancing the radical-scavenging properties of chemical entities (Xiao-Juan Duan, Xiao‐Ming Li, Bin‐Gui Wang, 2007).

Photochemistry and Solvolytic Reactivity

The photochemistry of benzyl compounds with various leaving groups has been studied, revealing insights into the generation and reactivity of cyclic and acyclic derivatives. This research could inform the use of 2-Methyl-6-trifluoromethylbenzyl bromide in synthetic chemistry, particularly in the context of generating specific organic structures through photochemical processes (DeCosta, Howell, Pincock, Rifai, 2000).

Ionic Liquid Crystals Based on Imidazolium Salts

The synthesis of new ionic liquid crystals demonstrates the versatility of bromide compounds in forming salts with various anions through anion metathesis. This research could suggest applications for 2-Methyl-6-trifluoromethylbenzyl bromide in the development of new materials with unique mesomorphic and electrochemical properties (W. Dobbs, L. Douce, L. Allouche, A. Louati, F. Malbosc, R. Welter, 2006).

Derivatization Agent in Chromatography and Mass Spectrometry

Pentafluorobenzyl bromide's utility as a derivatization agent in analytical chemistry points to a broader application area for bromide compounds, including 2-Methyl-6-trifluoromethylbenzyl bromide. These compounds can form derivatives with various analytes, enhancing their detectability and measurement accuracy in complex biological samples (D. Tsikas, 2017).

Catalyst for Organic Substrate Bromination

Research on selenoxides as catalysts for brominating organic substrates using sodium bromide and hydrogen peroxide showcases the potential for using 2-Methyl-6-trifluoromethylbenzyl bromide in similar catalytic processes. This approach could enable selective and efficient bromination reactions in synthetic organic chemistry (M. Goodman, M. Detty, 2004).

properties

IUPAC Name |

2-(bromomethyl)-1-methyl-3-(trifluoromethyl)benzene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrF3/c1-6-3-2-4-8(7(6)5-10)9(11,12)13/h2-4H,5H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAGHWPKWNMHIOT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C(F)(F)F)CBr |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrF3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.06 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Methyl-6-trifluoromethylbenzyl bromide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(5-ethyl-8-oxothieno[2',3':4,5]pyrrolo[1,2-d][1,2,4]triazin-7(8H)-yl)acetic acid](/img/structure/B2829346.png)

![2-Azaspiro[3.4]octan-5-one;2,2,2-trifluoroacetic acid](/img/structure/B2829348.png)

![8-(sec-butyl)-3-(2-chlorobenzyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2829351.png)

![7-iodo-1H,2H,3H-pyrazolo[1,5-a]imidazole](/img/structure/B2829352.png)

![N-(5-chloro-2-methoxyphenyl)-5-propionyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-2-sulfonamide](/img/structure/B2829353.png)

![4-[butyl(methyl)sulfamoyl]-N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2829354.png)

![Methyl 3-amino-2-[(4-hydroxyphenyl)methyl]propanoate hydrochloride](/img/structure/B2829358.png)

![3-[(4-Bromophenyl)sulfanyl]-2-phenyl-4-quinolinecarboxylic acid](/img/structure/B2829360.png)